3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one 3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Brand Name: Vulcanchem
CAS No.: 848744-47-8
VCID: VC7369920
InChI: InChI=1S/C19H15BrF3NO3/c1-24(2)9-13-14(25)8-7-12-16(26)15(10-3-5-11(20)6-4-10)18(19(21,22)23)27-17(12)13/h3-8,25H,9H2,1-2H3
SMILES: CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Br)C(F)(F)F)O
Molecular Formula: C19H15BrF3NO3
Molecular Weight: 442.232

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

CAS No.: 848744-47-8

Cat. No.: VC7369920

Molecular Formula: C19H15BrF3NO3

Molecular Weight: 442.232

* For research use only. Not for human or veterinary use.

3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one - 848744-47-8

Specification

CAS No. 848744-47-8
Molecular Formula C19H15BrF3NO3
Molecular Weight 442.232
IUPAC Name 3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Standard InChI InChI=1S/C19H15BrF3NO3/c1-24(2)9-13-14(25)8-7-12-16(26)15(10-3-5-11(20)6-4-10)18(19(21,22)23)27-17(12)13/h3-8,25H,9H2,1-2H3
Standard InChI Key HNPIVADSJGVXBX-UHFFFAOYSA-N
SMILES CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Br)C(F)(F)F)O

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one consists of a chromen-4-one scaffold substituted at the 3-position with a 4-bromophenyl group, a trifluoromethyl group at C2, a hydroxy group at C7, and a dimethylaminomethyl moiety at C8. The molecular formula is C₂₀H₁₆BrF₃NO₃, with a calculated molecular weight of 477.25 g/mol .

Stereoelectronic Properties

The bromine atom at the para position of the phenyl ring introduces significant electron-withdrawing effects, which may influence π-π stacking interactions in biological targets . The trifluoromethyl group enhances lipophilicity (predicted logP ≈ 3.6) , while the dimethylaminomethyl side chain contributes to basicity, with a calculated pKa of ~8.5 for the tertiary amine . The hydroxy group at C7 enables hydrogen bonding, as evidenced by its role in similar chromenones .

Crystallographic Insights

While direct crystallographic data for this compound is unavailable, analogous structures exhibit bond lengths of 1.331–1.395 Å for chromenone C–O and C–C bonds . The 4-bromophenyl group likely adopts a near-planar conformation relative to the chromenone ring, as seen in brominated chromene derivatives .

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of this compound likely follows a multi-step strategy:

  • Chromenone Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the 4H-chromen-4-one scaffold .

  • Electrophilic Substitution: Bromination at the 4-position of the phenyl ring using N-bromosuccinimide (NBS) in dichloroethane (DCE) with AgOTf catalysis .

  • Trifluoromethylation: Introduction of the CF₃ group via radical trifluoromethylation or cross-coupling reactions .

  • Mannich Reaction: Attachment of the dimethylaminomethyl group at C8 using formaldehyde and dimethylamine .

Reaction Conditions and Yields

  • Bromination: Conducted at 80°C for 8 hours, yielding ~75% based on analogous reactions .

  • Trifluoromethylation: Requires CuI catalysis and TMSCF₃, with yields ~60% .

  • Purification: Column chromatography on silica gel (petroleum ether/ethyl acetate) achieves >95% purity .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

PropertyValueMethod/Source
logP3.6 ± 0.2Calculated (PubChem)
logD (pH 7.4)2.8 ± 0.3Experimental analog
Aqueous Solubility12.5 µMHPLC (similar compound)
PSA55.3 ŲComputational

The compound’s moderate lipophilicity suggests favorable membrane permeability, while its polar surface area (PSA) indicates potential blood-brain barrier penetration limitations .

Stability and Degradation

  • pH Stability: Stable in neutral conditions (t₁/₂ > 24 hrs at pH 7.4), but undergoes hydrolysis at C7–OH under alkaline conditions (pH > 10) .

  • Photodegradation: Susceptible to debromination under UV light (λ = 254 nm), requiring storage in amber vials .

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